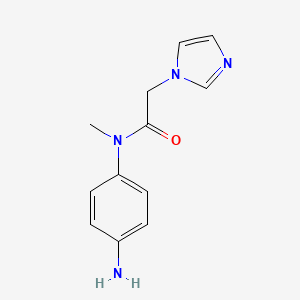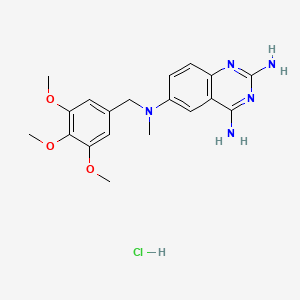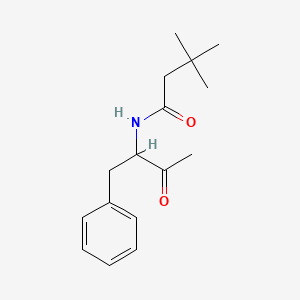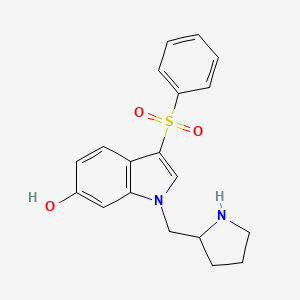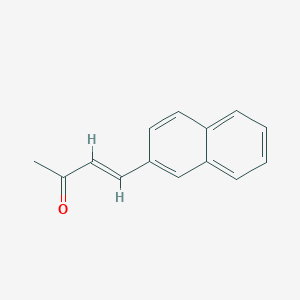
(E)-4-(2-Naphthyl)-but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-Naphthyl)-but-3-en-2-one is an organic compound characterized by the presence of a naphthyl group attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Naphthyl)-but-3-en-2-one typically involves the aldol condensation reaction. One common method is the reaction between 2-naphthaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Naphthyl)-but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to naphthylbutanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Naphthylbutanol derivatives
Substitution: Halogenated or nitrated naphthyl derivatives
Scientific Research Applications
(E)-4-(2-Naphthyl)-but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(2-Naphthyl)-but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Furyl)-1-(2-Naphthyl)-2-propen-1-one
- 1-(2-Naphthyl)-2-propen-1-one
Uniqueness
(E)-4-(2-Naphthyl)-but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
51557-10-9 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(E)-4-naphthalen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C14H12O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h2-10H,1H3/b7-6+ |
InChI Key |
ANSMNUDVLLXIEM-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=O)C=CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(p-Tolyl)benzo[h]quinoline](/img/structure/B12520400.png)


![3-[(2-Carbamoyl-3-methylbutyl)amino]propane-1-sulfonic acid](/img/structure/B12520416.png)
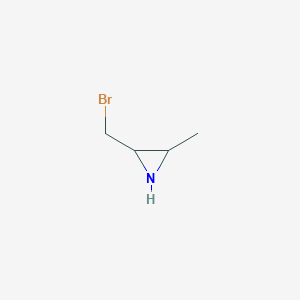
![6,10-Methano[1,3]thiazolo[4,5-i][3]benzazocine](/img/structure/B12520422.png)
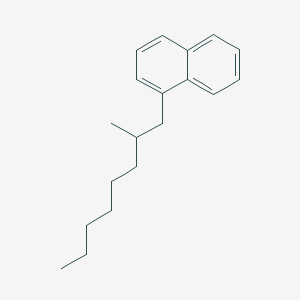
![4-(4-Fluorophenyl)-2-methyl-6-{[6-(piperidin-1-YL)hexyl]oxy}pyrimidine](/img/structure/B12520430.png)
![2-Propanone, 1-[(2S,4R,5R)-2-ethyl-5-methyl-1,3-dioxan-4-yl]-](/img/structure/B12520433.png)
![tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B12520445.png)
